N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide
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Overview
Description
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide: is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the fields of materials science, pharmaceuticals, and agrochemicals. The unique structure of this compound, featuring a benzotriazole core with various substituents, imparts specific chemical and physical properties that make it valuable for various industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide typically involves the following steps:
Formation of the Benzotriazole Core: The initial step involves the synthesis of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with nitrous acid, forming 1,2,3-benzotriazole.
Substitution Reactions: The benzotriazole core is then subjected to substitution reactions to introduce the 6-methyl and 4-methylphenyl groups. This can be done using Friedel-Crafts alkylation or acylation reactions.
Amidation: The final step involves the introduction of the butanamide group. This can be achieved through the reaction of the substituted benzotriazole with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzotriazole core can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide: can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: Lacks the substituents present in the compound of interest, resulting in different chemical and physical properties.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Contains a hydroxyl group, which imparts different reactivity and applications.
2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Features bulky substituents, affecting its solubility and interaction with other molecules.
The uniqueness of This compound
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-4-5-18(23)19-15-11-17-16(10-13(15)3)20-22(21-17)14-8-6-12(2)7-9-14/h6-11H,4-5H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSIUXHYVAMPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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